3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
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Overview
Description
3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that features both piperidine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with oxazole precursors in the presence of catalysts and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine or oxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds containing the piperidine ring, such as piperine and piperidine alkaloids.
Oxazole derivatives: Compounds containing the oxazole ring, such as oxazoles and oxazolines.
Uniqueness
3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is unique due to its combination of piperidine and oxazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
603067-45-4 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H17N3O/c1-2-6-14(7-3-1)8-10-9-4-5-12-11(9)15-13-10/h12H,1-8H2 |
InChI Key |
FRFVILBTKGWJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NOC3=C2CCN3 |
Origin of Product |
United States |
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